![molecular formula C17H23NOS B4278333 N-[2-(1-cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278333.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CYT387, and it belongs to the class of benzothiophene derivatives. CYT387 has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
CYT387 is a potent inhibitor of Janus kinase (JAK) 1 and 2, which are key signaling molecules involved in the regulation of hematopoiesis and immune function. By inhibiting JAK1 and JAK2, CYT387 reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CYT387 also inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects
CYT387 has been shown to have significant biochemical and physiological effects. In pre-clinical studies, CYT387 has been shown to reduce splenomegaly, improve hematopoiesis, and reduce inflammation. In clinical trials, CYT387 has been shown to reduce the symptoms of myeloproliferative neoplasms, such as fatigue, night sweats, and pruritus. CYT387 has also been shown to reduce the activity of rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
CYT387 has several advantages for lab experiments. It is a potent inhibitor of JAK1 and JAK2, which makes it a useful tool for studying the role of these molecules in various biological processes. CYT387 is also relatively easy to synthesize, which makes it readily available for laboratory use. However, CYT387 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. CYT387 is also a potent inhibitor of JAK1 and JAK2, which can have off-target effects on other signaling molecules.
Orientations Futures
There are several future directions for the study of CYT387. One area of research is the development of more potent and selective JAK inhibitors. Another area of research is the investigation of the long-term safety and efficacy of CYT387 in clinical trials. CYT387 has also been shown to have potential for the treatment of other diseases, such as psoriasis and inflammatory bowel disease, which could be explored in future studies. Finally, the use of CYT387 in combination with other drugs, such as chemotherapy and immunotherapy, could also be investigated.
Conclusion
N-[2-(1-cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, or CYT387, is a promising compound with potential pharmacological properties. It has been extensively studied for its anti-inflammatory, anti-tumor, and immunomodulatory effects. CYT387 is a potent inhibitor of JAK1 and JAK2, which makes it a useful tool for studying the role of these molecules in various biological processes. While CYT387 has some limitations for lab experiments, it has several advantages, including its ease of synthesis and availability. Future research on CYT387 could lead to the development of more potent and selective JAK inhibitors and the investigation of its potential for the treatment of other diseases.
Applications De Recherche Scientifique
CYT387 has been extensively studied for its potential pharmacological properties. It has been shown to have significant anti-inflammatory, anti-tumor, and immunomodulatory effects. CYT387 has been studied in various pre-clinical and clinical trials for the treatment of myeloproliferative neoplasms, including primary myelofibrosis, polycythemia vera, and essential thrombocythemia. CYT387 has also been studied for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c19-17(18-11-10-13-6-2-1-3-7-13)15-12-20-16-9-5-4-8-14(15)16/h6,12H,1-5,7-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZYAMAABWPOGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CSC3=C2CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.